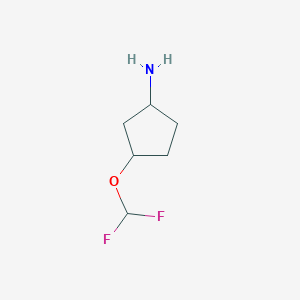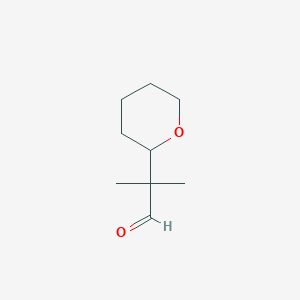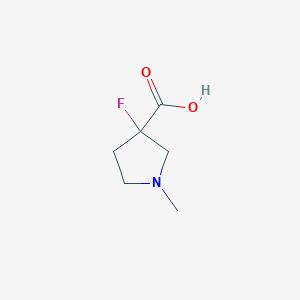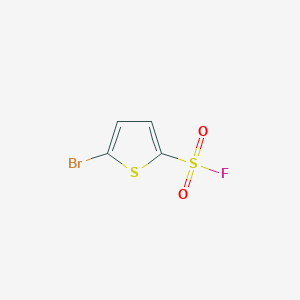
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.08 g/mol . This compound is characterized by the presence of chloro, fluoro, and methyl substituents on a benzenesulfonyl chloride core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 6-chloro-2-fluoro-3-methylbenzene. The process can be summarized as follows:
Sulfonylation Reaction: The starting material, 6-chloro-2-fluoro-3-methylbenzene, is reacted with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then quenched with water and neutralized with a base such as sodium bicarbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 6-chloro-2-fluoro-3-methylbenzene and chlorosulfonic acid are handled using automated systems to ensure safety and efficiency.
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved scalability.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the sulfonyl chloride group can influence the reactivity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce sulfonyl chloride groups into drug molecules, which can enhance their biological activity and stability.
Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-fluorobenzenesulfonyl chloride
- 2-Fluoro-3-methylbenzenesulfonyl chloride
- 6-Chloro-3-methylbenzenesulfonyl chloride
Uniqueness
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This combination of substituents can provide distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHOUEAJBQROPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)


![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)


